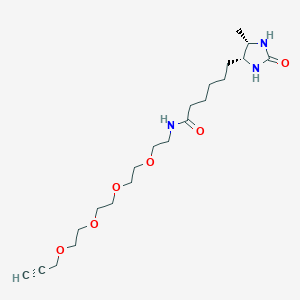
Desthiobiotin-PEG4-Alkyne
Overview
Description
Desthiobiotin-PEG4-Alkyne: is an alkyne-activated desthiobiotin labeling reagent with a hydrophilic spacer arm. It is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin. This compound is particularly useful in affinity purification applications due to its ability to be eluted from streptavidin under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The hydrophilic PEG spacer enhances the solubility of the compound in water-miscible solvents, making it suitable for aqueous reaction mixtures .
Industrial Production Methods: Industrial production of Desthiobiotin-PEG4-Alkyne involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain its stability and shipped at ambient temperature .
Chemical Reactions Analysis
Types of Reactions: Desthiobiotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction is highly chemoselective, allowing the alkyne group to conjugate with azide groups without interfering with other functional groups in biological samples .
Common Reagents and Conditions:
Reagents: Azide-labeled biomolecules, copper(I) catalysts.
Conditions: Aqueous solvents, mild temperatures.
Major Products: The major products formed from these reactions are bioconjugates where the desthiobiotin moiety is linked to the target biomolecule via the PEG4 spacer .
Scientific Research Applications
Chemistry: Desthiobiotin-PEG4-Alkyne is used in click chemistry for the selective labeling and enrichment of biomolecules. Its hydrophilic spacer arm reduces aggregation and precipitation during the labeling process .
Biology: In biological research, this compound is used for pull-down experiments to isolate and study protein complexes. The soft-release characteristic of desthiobiotin minimizes co-purification of endogenous biotinylated molecules .
Medicine: In medical research, this compound is utilized for the targeted delivery of therapeutic agents and diagnostic imaging due to its ability to bind specifically to streptavidin .
Industry: Industrially, it is employed in the development of biosensors and diagnostic assays, leveraging its high specificity and mild elution conditions .
Mechanism of Action
Desthiobiotin-PEG4-Alkyne exerts its effects through the specific binding of the desthiobiotin moiety to streptavidin. The alkyne group allows for the conjugation of the compound to azide-labeled biomolecules via click chemistry. This binding and conjugation facilitate the selective labeling, isolation, and study of target biomolecules .
Comparison with Similar Compounds
Biotin-PEG4-Alkyne: Similar in structure but with a biotin moiety instead of desthiobiotin.
DBCO-PEG4-Desthiobiotin: Contains a dibenzylcyclooctyne (DBCO) group instead of an alkyne, used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Uniqueness: Desthiobiotin-PEG4-Alkyne is unique due to its combination of a desthiobiotin moiety and an alkyne group, allowing for mild elution conditions and efficient click chemistry reactions. Its hydrophilic PEG4 spacer enhances solubility and reduces aggregation, making it highly suitable for biological applications .
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNBVBVAYQBHF-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


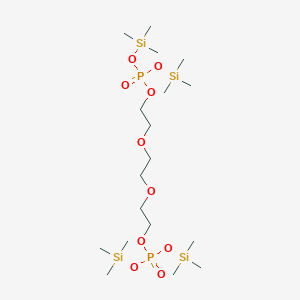
![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
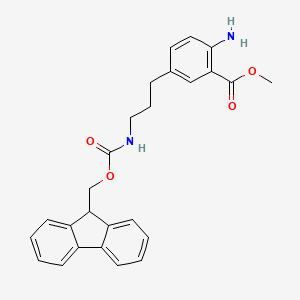
![2-(7-amino-1-methyl-4,5-dioxo-8H-pyrimido[4,5-c]pyridazin-3-yl)acetic acid](/img/structure/B8025201.png)
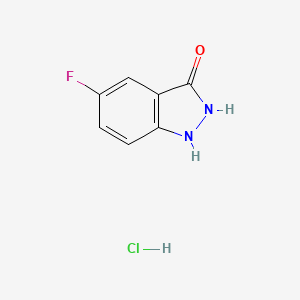
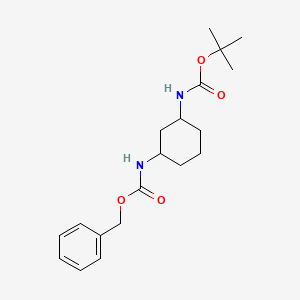
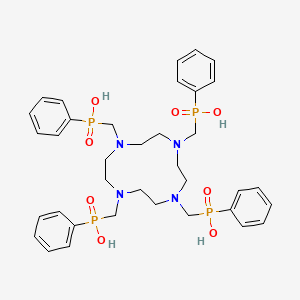

![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate](/img/structure/B8025220.png)
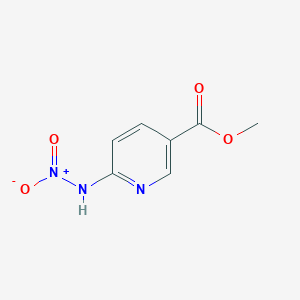
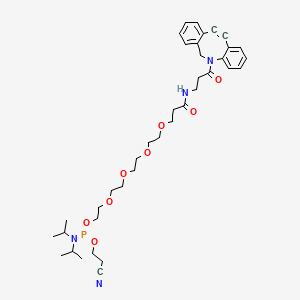
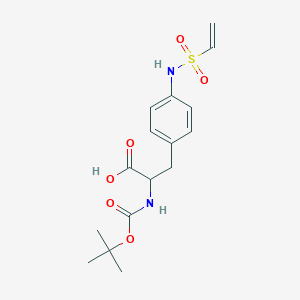
![6-Iodo-imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B8025244.png)
![6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B8025255.png)
